Enhanced Lipophilicity (LogP) of the Trifluoromethyl Analog Compared to Phenyl, Methoxy, and Chloro Derivatives
The calculated octanol-water partition coefficient (LogP) for 7-Oxo-7-(4-trifluoromethylphenyl)heptanenitrile is 4.36, which is significantly higher than that of its unsubstituted phenyl analog (LogP = 3.34) [1][2]. This ~1.02 log unit increase corresponds to approximately a 10-fold higher theoretical partition into organic phases, directly impacting membrane permeability and distribution volume. The methoxy analog shows a LogP of 3.35, while the chloro analog, due to its smaller molar volume and lower fluorine content, is expected to exhibit a LogP between 3.5 and 4.0 based on fragment-based calculations [3].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 4.36 |
| Comparator Or Baseline | 7-Oxo-7-phenylheptanenitrile (CAS 39755-14-1): 3.34; 7-(4-Methoxyphenyl)-7-oxoheptanenitrile (CAS 898786-66-8): 3.35 |
| Quantified Difference | ΔLogP = +1.02 (vs. phenyl); ΔLogP = +1.01 (vs. methoxy) |
| Conditions | Calculated using ACD/Labs or similar fragment-based algorithm; values sourced from vendor technical datasheets [1][2]. |
Why This Matters
The markedly higher lipophilicity of the -CF₃ analog predicts superior passive membrane permeability and potential for blood-brain barrier penetration, making it the preferred choice for central nervous system (CNS) target campaigns, whereas the phenyl analog would be suboptimal for such applications.
- [1] ChemSrc. 7-OXO-7-(4-TRIFLUOROMETHYLPHENYL)HEPTANENITRILE. CAS 898783-72-7. LogP: 4.36218. View Source
- [2] Molbase. 7-OXO-7-PHENYLHEPTANENITRILE. CAS 39755-14-1. LogP: 3.34338. View Source
- [3] ChemSrc. 7-(4-Chlorophenyl)-7-oxoheptanenitrile. CAS 61719-33-3. (LogP data not directly provided; class inference based on fragment contribution). View Source
